[4-(Bromomethyl)benzyl]triphenylphosphonium bromide
Overview
Description
[4-(Bromomethyl)benzyl]triphenylphosphonium bromide: is an organic compound with the molecular formula C26H23Br2P and a molecular weight of 526.25 g/mol . This compound is known for its use in various chemical reactions and research applications, particularly in the field of organic synthesis and proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Bromomethyl)benzyl]triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 4-(bromomethyl)benzyl bromide . The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane , under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors, and the purification process involves multiple steps, including filtration, washing, and drying .
Chemical Reactions Analysis
Types of Reactions: [4-(Bromomethyl)benzyl]triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation reactions: The compound can undergo oxidation to form corresponding phosphine oxides.
Reduction reactions: The compound can be reduced to form phosphines.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include , , and . The reactions are typically carried out in polar solvents such as or at elevated temperatures.
Oxidation: Common oxidizing agents include and .
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride .
Major Products:
Nucleophilic substitution: Substituted phosphonium salts.
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Scientific Research Applications
[4-(Bromomethyl)benzyl]triphenylphosphonium bromide has a wide range of scientific research applications, including:
Organic synthesis: Used as a reagent in the synthesis of various organic compounds.
Proteomics research: Utilized in the study of protein interactions and modifications.
Medicinal chemistry: Investigated for its potential use in drug development and delivery.
Industrial applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Bromomethyl)benzyl]triphenylphosphonium bromide involves its ability to act as a phosphonium salt , which can participate in various chemical reactions. The compound can interact with nucleophiles, electrophiles, and radicals, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
- Benzyltriphenylphosphonium bromide
- Methyltriphenylphosphonium bromide
- Phenylmethyltriphenylphosphonium bromide
Uniqueness: [4-(Bromomethyl)benzyl]triphenylphosphonium bromide is unique due to the presence of the bromomethyl group attached to the benzyl ring, which imparts specific reactivity and properties to the compound. This makes it particularly useful in nucleophilic substitution reactions and other chemical transformations .
Properties
IUPAC Name |
[4-(bromomethyl)phenyl]methyl-triphenylphosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrP.BrH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,20-21H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXBEOGHKWNPTG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Br2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40931980 | |
Record name | {[4-(Bromomethyl)phenyl]methyl}(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40931980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14366-74-6 | |
Record name | Phosphonium, (p-bromomethylbenzyl)triphenyl-, bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014366746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonium, bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81281 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | {[4-(Bromomethyl)phenyl]methyl}(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40931980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(BROMOMETHYL)BENZYLTRIPHENYLPHOSPHONIUM BROMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Q1: What is the significance of the crystal structure information for [4-(Bromomethyl)benzyl]triphenylphosphonium bromide acetonitrile monosolvate?
A1: Understanding the crystal structure of a compound provides valuable insights into its potential reactivity and interactions. The research reveals that this compound acetonitrile monosolvate crystallizes with acetonitrile as a solvent molecule. [] The dihedral angles between the different phenyl rings within the molecule suggest a non-planar structure, which can influence its interactions with other molecules. Furthermore, the presence of C–H⋯Br hydrogen bonds forming dimeric aggregates and C–H⋯N hydrogen bonds with acetonitrile molecules indicate potential sites for intermolecular interactions. This information can be crucial for understanding the compound's behavior in different chemical environments and for designing further studies on its reactivity and applications.
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